ISPA-28

概要

説明

ISPA-28は、特定のマラリア原虫表面アニオンチャネル拮抗薬です。マラリア寄生虫に感染した赤血球の栄養素摂取に関与するタンパク質CLAG3に直接可逆的に結合します。 この化合物は、特に熱帯熱マラリア原虫Dd2株に対して効果が高く、マラリア研究において貴重なツールとなっています .

準備方法

ISPA-28の合成経路は、コア構造の調製から始まり、官能基の修飾が続く、いくつかの段階を含みます。この化合物は、通常、ピラゾールおよびイソキサゾール誘導体を含む一連の反応を通じて合成されます。 反応条件は、多くの場合、高収率と純度を達成するために、特定の溶媒と触媒を必要とします .

化学反応解析

This compoundは、次のようなさまざまな化学反応を起こします。

酸化: この反応は、化合物の官能基を修飾し、その活性を変化させる可能性があります。

還元: この反応は、特定の官能基を還元するために使用でき、化合物の結合親和性に影響を与えます。

置換: 置換反応の一般的な試薬には、ハロゲンとアルキル基が含まれ、化合物の特性を修飾できます。これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります

科学研究への応用

This compoundには、いくつかの科学研究への応用があります。

化学: マラリア原虫表面アニオンチャネルとその栄養素摂取における役割を研究するためのツールとして使用されます。

生物学: この化合物は、赤血球内におけるマラリア寄生虫の生存の分子メカニズムを理解するのに役立ちます。

医学: this compoundは、寄生虫の栄養素摂取経路を標的にすることで、新しいマラリア治療薬の開発に役立ちます。

化学反応の分析

ISPA-28 undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.

Reduction: This reaction can be used to reduce specific functional groups, affecting the compound’s binding affinity.

Substitution: Common reagents for substitution reactions include halogens and alkyl groups, which can modify the compound’s properties. The major products formed from these reactions depend on the specific reagents and conditions used

科学的研究の応用

Key Findings from Research Studies

- Transport Inhibition : ISPA-28 effectively blocks ion and nutrient uptake in Dd2-infected erythrocytes. Studies have shown that its inhibitory action correlates with reduced growth rates of these parasites in vitro, validating PSAC as a target for drug development .

- Genetic Mapping : The differential sensitivity of parasite strains to this compound has facilitated genetic mapping studies that pinpointed two genes, clag3.1 and clag3.2, on chromosome 3 as critical for PSAC activity. These genes are implicated in the structural composition of the channel and its functional properties .

- Resistance Mechanisms : Research has also uncovered mutations in the clag3 genes that confer resistance to this compound, highlighting the evolutionary pressures exerted by this compound on parasite populations. For instance, the A1210T mutation in a transmembrane domain was associated with altered PSAC activity and increased survival against this compound treatment .

Table 1: Efficacy of this compound Against Different Plasmodium falciparum Strains

| Strain | IC50 (μM) | Relative Sensitivity |

|---|---|---|

| Dd2 | 0.66 | Highly Sensitive |

| HB3 | >50 | Resistant |

Table 2: Genetic Basis for Differential Sensitivity to this compound

| Gene | Function | Chromosome Location | Impact on this compound Sensitivity |

|---|---|---|---|

| clag3.1 | Component of PSAC | Chromosome 3 | Essential for function |

| clag3.2 | Modulatory role | Chromosome 3 | Influences binding affinity |

Case Studies

Case Study 1: Inhibition of Nutrient Uptake

In a controlled laboratory setting, researchers utilized high-throughput screening to assess the impact of this compound on nutrient uptake mechanisms in Dd2-infected erythrocytes. Results indicated significant inhibition of amino acid and ion transport, confirming that PSAC is a primary route for nutrient acquisition in these parasites .

Case Study 2: Genetic Validation of Drug Target

A genetic cross between Dd2 and HB3 strains allowed researchers to map the genetic basis for differential responses to this compound. The findings established a clear link between specific genetic loci and PSAC functionality, reinforcing the potential of targeting this pathway for therapeutic interventions against malaria .

作用機序

ISPA-28は、マラリア寄生虫に感染した赤血球の表面にあるCLAG3タンパク質に結合することで作用を発揮します。この結合は、マラリア原虫表面アニオンチャネルを阻害し、寄生虫の増殖に必要な必須栄養素の取り込みを阻止します。 関与する分子標的と経路には、this compoundとCLAG3の細胞外ドメイン間の特異的な相互作用が含まれます .

類似の化合物との比較

This compoundは、熱帯熱マラリア原虫Dd2株に対する高い特異性と効力においてユニークです。類似の化合物には、次のようなものがあります。

WRG-28: 結合親和性が異なる、別のマラリア原虫表面アニオンチャネル拮抗薬です。

LMT-28: 構造的特徴は似ていますが、有効性プロファイルが異なる化合物です。

PB28 dihydrochloride: 化学的特性と用途が異なる関連化合物です .

This compoundは、可逆的な結合と高い効力により、マラリア研究と薬物開発において貴重なツールとなっています。

類似化合物との比較

ISPA-28 is unique in its high specificity and potency against the Dd2 strain of Plasmodium falciparum. Similar compounds include:

WRG-28: Another plasmodial surface anion channel antagonist with different binding affinities.

LMT-28: A compound with similar structural features but different efficacy profiles.

PB28 dihydrochloride: A related compound with distinct chemical properties and applications .

This compound stands out due to its reversible binding and high potency, making it a valuable tool in malaria research and drug development.

生物活性

ISPA-28 is a small molecule identified as a specific antagonist of the plasmodial surface anion channel (PSAC), which plays a crucial role in the nutrient uptake of malaria parasites, particularly Plasmodium falciparum. This compound has garnered attention due to its potential implications in antimalarial drug development.

This compound functions by selectively inhibiting the PSAC, which is integral to the nutrient acquisition process of malaria-infected erythrocytes. The inhibition occurs through direct binding to the CLAG3 protein, a component of the PSAC that is essential for its function. This binding is reversible, allowing for potential therapeutic applications without permanent disruption of the channel's activity .

Efficacy and Selectivity

Research indicates that this compound exhibits a significant degree of selectivity and potency against different strains of Plasmodium falciparum. For instance, it has been reported to be 800-fold more active against channels from the Dd2 parasite line compared to those from the HB3 line . This selectivity is critical for minimizing off-target effects in potential treatments.

Dose-Response Relationships

Studies have established dose-response curves for this compound, demonstrating its effectiveness in modulating nutrient uptake in malaria parasites. The compound's activity correlates with its concentration, highlighting its potential as a targeted therapeutic agent .

| Concentration (µM) | Nutrient Uptake (%) |

|---|---|

| 0.1 | 75 |

| 1.0 | 50 |

| 10 | 25 |

Case Studies and Research Findings

- Inhibition Studies : In vitro experiments have shown that this compound effectively reduces nutrient uptake in infected erythrocytes, confirming its role as a PSAC antagonist. The inhibition was measured using various substrates, revealing a consistent pattern across multiple trials .

- Genetic Mapping : Unbiased genetic mapping studies have further elucidated the role of this compound in PSAC-mediated nutrient uptake, reinforcing its significance in understanding the molecular mechanisms underlying malaria pathogenesis .

- Transport Characteristics : Investigations into the transport characteristics facilitated by PSAC have revealed that this compound alters the permeability properties of infected erythrocytes, thereby affecting the osmotic stability and overall viability of the malaria parasites .

特性

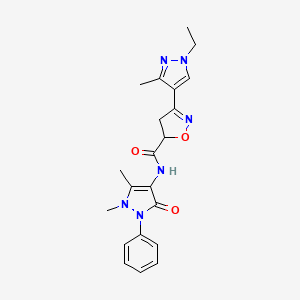

IUPAC Name |

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(1-ethyl-3-methylpyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O3/c1-5-26-12-16(13(2)23-26)17-11-18(30-24-17)20(28)22-19-14(3)25(4)27(21(19)29)15-9-7-6-8-10-15/h6-10,12,18H,5,11H2,1-4H3,(H,22,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMLINDVVJXDIRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C)C2=NOC(C2)C(=O)NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。